molecular formula C24H18CrI B12658619 Bis((1,1'-biphenyl)-4-yl)iodochromium CAS No. 85409-47-8

Bis((1,1'-biphenyl)-4-yl)iodochromium

Cat. No.: B12658619
CAS No.: 85409-47-8
M. Wt: 485.3 g/mol
InChI Key: URBBTCWQAHDMMV-UHFFFAOYSA-M
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Description

Bis((1,1’-biphenyl)-4-yl)iodochromium is a complex organometallic compound that features chromium as its central metal atom, coordinated with two biphenyl ligands and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .

Industrial Production Methods

While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:

    Oxidation: The chromium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states of chromium.

    Substitution: Ligands around the chromium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.

Scientific Research Applications

Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)chromium(II) iodide
  • Bis(benzene)chromium
  • Chromium hexacarbonyl

Uniqueness

Bis((1,1’-biphenyl)-4-yl)iodochromium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other chromium compounds may not be as effective.

Properties

CAS No.

85409-47-8

Molecular Formula

C24H18CrI

Molecular Weight

485.3 g/mol

IUPAC Name

iodochromium(2+);phenylbenzene

InChI

InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1

InChI Key

URBBTCWQAHDMMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I

Origin of Product

United States

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